5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18ClN3O4 and its molecular weight is 363.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of F3248-0115 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases that participate in processes such as embryogenesis, angiogenesis, tissue homeostasis, and wound repair . Aberrant activation of FGFR signaling is observed in different types of cancer .
Mode of Action
F3248-0115 is a pan-FGFR kinase inhibitor that binds to and inhibits the activity of FGFR2 and FGFR3 . It is designed to target primary oncogenic FGFR alterations as well as secondary kinase domain drug resistance mutations . This compound is a next-generation, irreversible FGFR inhibitor .
Biochemical Pathways
The inhibition of FGFR2 and FGFR3 by F3248-0115 affects the FGFR signaling pathway . This pathway plays a crucial role in cell growth, survival, and differentiation. When FGFR is inhibited, it can lead to the suppression of these cellular processes, which can potentially halt the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of F3248-0115 are currently being evaluated in adults with advanced tumors harboring FGFR2 and/or FGFR3 gene alterations . Preliminary clinical data suggest that F3248-0115 is safe, orally bioavailable, and has favorable pharmacokinetic parameters . Further dose escalation is required to nominate the maximum tolerated dose and recommended phase ii dose .
Result of Action
The molecular and cellular effects of F3248-0115’s action include the inhibition of FGFR2 and FGFR3, leading to the suppression of the FGFR signaling pathway . This can potentially halt the growth and proliferation of cancer cells. Preliminary clinical data suggest that F3248-0115 shows a signal of antitumor activity .
Action Environment
The action, efficacy, and stability of F3248-0115 can be influenced by various environmental factors These can include the presence of other drugs, the patient’s overall health status, genetic factors, and the specific characteristics of the tumor.
Biological Activity
5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅ClN₄O₃
- Molecular Weight : 300.75 g/mol
- CAS Number : 83548-58-7
This compound features a furo-pyrimidine core that is modified with a chlorophenyl group and a methoxyethyl amino side chain, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . For instance:
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, similar compounds have shown IC50 values ranging from 0.57 μM to 1.31 μM against MCF-7 breast cancer cells and HepG2 liver cancer cells . The compound's structural analogs have been noted for their ability to induce apoptosis and inhibit cell proliferation effectively.
The mechanism by which this compound exerts its anticancer effects may involve:
- PIM-1 Kinase Inhibition : Some derivatives exhibit potent inhibition of PIM-1 kinase, an important target in cancer therapy. For instance, related compounds have shown IC50 values as low as 11.4 nM . This inhibition leads to cell cycle arrest and increased apoptosis rates in treated cells.
Enzyme Inhibition
Beyond anticancer activity, the compound's ability to inhibit specific enzymes has also been investigated:
- EGFR/VEGFR-2 Inhibition : Research indicates that certain pyrimidine derivatives can act as dual inhibitors of EGFR and VEGFR-2 pathways, which are crucial for tumor growth and angiogenesis. Compounds with similar structures have demonstrated GI50 values between 22 nM and 33 nM against a panel of cancer cell lines .
Comparative Biological Activity
The following table summarizes the biological activities observed in related compounds:
Compound Name | IC50 (μM) | Target/Activity |
---|---|---|
5-(3-chlorophenyl)-6-amino-pyrimidine | 0.57 | MCF-7 Cell Cytotoxicity |
Pyrimidine Derivative A | 1.31 | HepG2 Cell Cytotoxicity |
Compound B | 11.4 | PIM-1 Kinase Inhibition |
Compound C | 22 | EGFR/VEGFR-2 Dual Inhibition |
Study 1: Anticancer Efficacy
In a study examining various pyrimidine derivatives, the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.57 μM. The study concluded that modifications on the pyrimidine core significantly enhance anticancer efficacy .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with PIM-1 kinase. Molecular docking studies revealed strong binding affinities that correlate with observed enzyme inhibition rates . This highlights the importance of structural features in determining biological activity.
Properties
IUPAC Name |
5-(3-chlorophenyl)-6-(2-methoxyethylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-20-15(22)13-12(10-5-4-6-11(18)9-10)14(19-7-8-24-3)25-16(13)21(2)17(20)23/h4-6,9,19H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRULSCKNAANSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCCOC)C3=CC(=CC=C3)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.